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molecular formula C10H12Cl2N2O B8579313 5-(3,4-Dichlorobutyl)pyridine-2-carboxamide CAS No. 58247-66-8

5-(3,4-Dichlorobutyl)pyridine-2-carboxamide

Cat. No. B8579313
M. Wt: 247.12 g/mol
InChI Key: QREWYCZDOYBFPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03935221

Procedure details

10 g of 5-(3,4-dichlorobutyl)picolinic acid was added to the solution of thionyl chloride (30 ml) and chloroform (100 ml), and resulting solution was refluxed for fifteen minutes. The reaction mixture was evaporated in reduced pressure to obtain oily residue. This was dissolved in 100 ml of benzene and treated with 28% aqueous ammonia (50 ml) at 4° - 10°C with vigorous stirring for an hour. Benzene extract was evaporated in reduced pressure to give crude product as solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][CH:2]([CH2:14][Cl:15])[CH2:3][CH2:4][C:5]1[CH:6]=[CH:7][C:8]([C:11](O)=[O:12])=[N:9][CH:10]=1.S(Cl)(Cl)=O.C(Cl)(Cl)Cl.[NH3:24]>C1C=CC=CC=1>[Cl:1][CH:2]([CH2:14][Cl:15])[CH2:3][CH2:4][C:5]1[CH:6]=[CH:7][C:8]([C:11]([NH2:24])=[O:12])=[N:9][CH:10]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC(CCC=1C=CC(=NC1)C(=O)O)CCl
Name
Quantity
30 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
100 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
N
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
with vigorous stirring for an hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting solution
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for fifteen minutes
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated in reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain oily residue
EXTRACTION
Type
EXTRACTION
Details
Benzene extract
CUSTOM
Type
CUSTOM
Details
was evaporated in reduced pressure
CUSTOM
Type
CUSTOM
Details
to give crude product as solid

Outcomes

Product
Name
Type
Smiles
ClC(CCC=1C=CC(=NC1)C(=O)N)CCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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